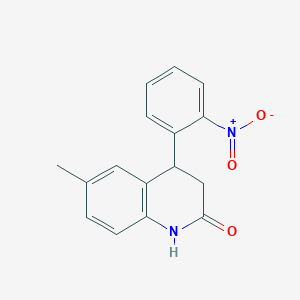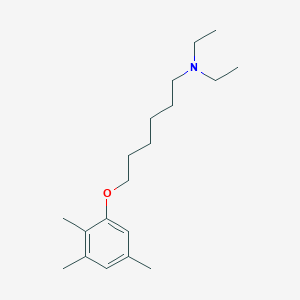
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide, also known as CPPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in several neurological and psychiatric disorders.
作用機序
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is expressed throughout the brain. This receptor is involved in several signaling pathways, including the regulation of synaptic plasticity, neurotransmitter release, and gene expression. By blocking the activity of this receptor, this compound can modulate the activity of these pathways and alter the function of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. One of the main effects is the modulation of the activity of the mGluR5 receptor, which can alter the function of the brain. This compound has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a potential therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, the effects of this compound may vary depending on the animal model or the specific experimental conditions used.
将来の方向性
There are several future directions for research on N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide. One area of research is in the development of this compound as a therapeutic agent for neurological and psychiatric disorders. Another area of research is in the investigation of the molecular mechanisms underlying the effects of this compound on the brain. Additionally, research on this compound can provide insight into the role of the mGluR5 receptor in various physiological processes, which can lead to the development of new therapeutic targets.
合成法
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromo-1H-pyrazole with 4-cyanobiphenyl in the presence of a palladium catalyst to form 3-(4-cyanobiphenyl-4-yl)-1H-pyrazole. The second step involves the reaction of this intermediate with cyclopropylamine to form N-cyclopropyl-3-(4-cyanobiphenyl-4-yl)-1H-pyrazole. Finally, the third step involves the reaction of this intermediate with 4-chlorobenzoyl chloride in the presence of a base to form this compound.
科学的研究の応用
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been extensively studied for its potential use in various scientific applications. One of the main areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the mGluR5 receptor. This receptor is involved in several neurological and psychiatric disorders, including anxiety, depression, and addiction. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for these disorders.
特性
IUPAC Name |
N-cyclopropyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-17-8-9-17)14-6-4-13(5-7-14)15-2-1-3-16(12-15)18-10-11-20-22-18/h1-7,10-12,17H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNBZVGPZNSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
